molecular formula C22H19BrN2O2 B12919966 3-Isoxazolidinecarboxamide, N-(2-bromophenyl)-2,5-diphenyl- CAS No. 62513-20-6

3-Isoxazolidinecarboxamide, N-(2-bromophenyl)-2,5-diphenyl-

Cat. No.: B12919966
CAS No.: 62513-20-6
M. Wt: 423.3 g/mol
InChI Key: UZBZHHWAWRCRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-2,5-diphenylisoxazolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, two phenyl groups, and an isoxazolidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2,5-diphenylisoxazolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzylamine with diphenylisoxazolidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction often requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2,5-diphenylisoxazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Bromophenyl)-2,5-diphenylisoxazolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2,5-diphenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)-2-chloronicotinamide
  • 2-Bromo-N-phenylaniline
  • 2-Bromo-3-nitrobenzamide

Uniqueness

N-(2-Bromophenyl)-2,5-diphenylisoxazolidine-3-carboxamide stands out due to its unique isoxazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62513-20-6

Molecular Formula

C22H19BrN2O2

Molecular Weight

423.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2,5-diphenyl-1,2-oxazolidine-3-carboxamide

InChI

InChI=1S/C22H19BrN2O2/c23-18-13-7-8-14-19(18)24-22(26)20-15-21(16-9-3-1-4-10-16)27-25(20)17-11-5-2-6-12-17/h1-14,20-21H,15H2,(H,24,26)

InChI Key

UZBZHHWAWRCRBI-UHFFFAOYSA-N

Canonical SMILES

C1C(ON(C1C(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.